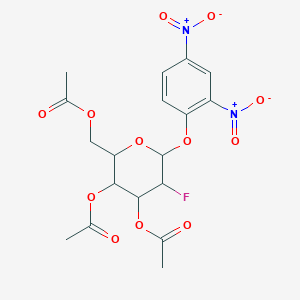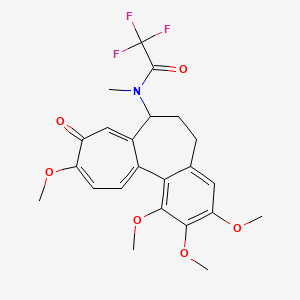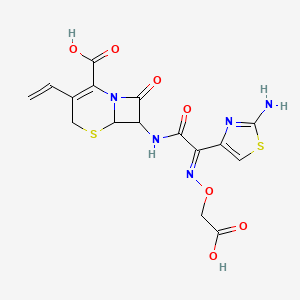
Cefixime Impurity D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefixime Impurity D is a related compound of Cefixime, a third-generation cephalosporin antibiotic. This impurity is often encountered during the synthesis and storage of Cefixime. The chemical name of this compound is (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Impurity D involves several steps:
Hydrolysis of Beta-lactam: The beta-lactam ring of Cefdinir is hydrolyzed using an alkali to obtain an intermediate.
Reaction with Acid: The intermediate is then reacted with an acid to form another intermediate.
Protection of Amino Group: The amino group of the intermediate is protected using Boc anhydride.
Reaction with Methyl Bromoacetate: The protected intermediate is reacted with methyl bromoacetate.
Deprotection: The final step involves deprotecting the intermediate using trifluoroacetic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial for monitoring the synthesis and ensuring the quality of the final product .
化学反应分析
Types of Reactions
Cefixime Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
Cefixime Impurity D is used in various scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for quality control and method validation in the production of Cefixime.
Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Biological Studies: It is used to study the metabolic pathways and degradation products of Cefixime in biological systems.
作用机制
Cefixime Impurity D, like Cefixime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The molecular targets include various penicillin-binding proteins involved in cell wall biosynthesis .
相似化合物的比较
Similar Compounds
Cefixime EP Impurity A: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Cefixime EP Impurity B: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Cefixime EP Impurity C: (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Uniqueness
Cefixime Impurity D is unique due to its specific structural configuration and the presence of an ethenyl group, which distinguishes it from other impurities. This unique structure may influence its reactivity and interaction with biological targets, making it an important compound for detailed study and analysis .
属性
分子式 |
C16H15N5O7S2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+ |
InChI 键 |
OKBVVJOGVLARMR-AWQFTUOYSA-N |
手性 SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |
规范 SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


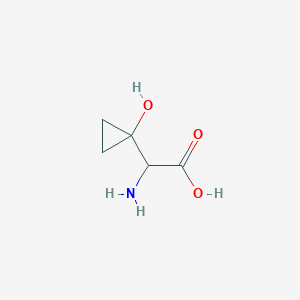

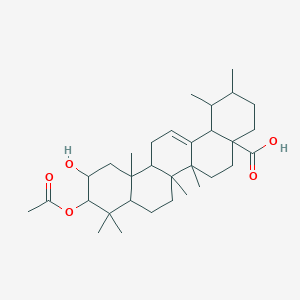

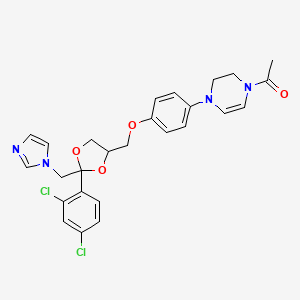
![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
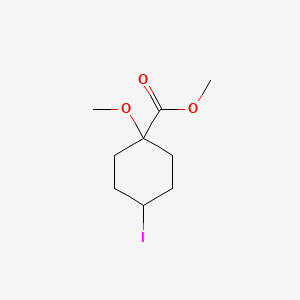
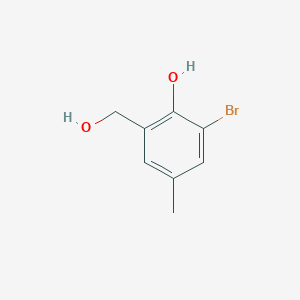

![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
